SMND-309
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SMND-309 involves a multi-step process starting from 2-hydroxy-3-methoxybenzaldehyde. The key steps include the conversion of aryl aldehyde into aryl acetic acid for one-carbon extension, Perkin condensation, and Heck coupling for the construction of α,β-unsaturated ester . The overall yield of this synthetic route is approximately 44% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the purity and yield are maintained through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
SMND-309 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
SMND-309 has a wide range of scientific research applications, including:
Neuroprotection: It exhibits neuroprotective effects in cultured neurons and in models of cerebral ischemia, reducing apoptosis and improving mitochondrial energy metabolism
Cardioprotection: It has been shown to protect against myocardial infarction by reducing oxidative stress and apoptosis in cardiac cells.
Liver Protection: This compound ameliorates liver function and reduces fibrosis in models of liver injury.
Anti-inflammatory: It exhibits anti-inflammatory properties by modulating the expression of inflammatory cytokines and growth factors.
Mechanism of Action
SMND-309 exerts its effects through several molecular pathways:
PI3K/Akt/CREB Pathway: It promotes neuron survival by activating the PI3K/Akt/CREB signaling pathway, which enhances cell survival, neural plasticity, and stress resistance.
Antioxidant Activity: It increases the activities of endogenous antioxidant enzymes like superoxide dismutase and catalase, reducing oxidative stress.
Anti-apoptotic Effects: This compound upregulates the expression of anti-apoptotic proteins like Bcl-2 and downregulates pro-apoptotic proteins like Bax.
Comparison with Similar Compounds
SMND-309 is compared with other derivatives of salvianolic acid B, such as:
Salvianolic Acid A: Known for its antioxidant and anti-inflammatory properties.
Salvianolic Acid C: Exhibits similar neuroprotective effects but with different potency and efficacy.
Lithospermic Acid: Another derivative with cardioprotective and hepatoprotective properties.
This compound stands out due to its higher potency and broader range of protective effects in various biological systems .
Properties
Molecular Formula |
C18H14O8 |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
(Z)-2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C18H14O8/c19-12-4-1-9(8-14(12)21)7-11(18(25)26)16-10(3-6-15(22)23)2-5-13(20)17(16)24/h1-8,19-21,24H,(H,22,23)(H,25,26)/b6-3+,11-7- |
InChI Key |
OAHRXWZJURTMHG-OEKSYNDNSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(/C2=C(C=CC(=C2O)O)/C=C/C(=O)O)\C(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C2=C(C=CC(=C2O)O)C=CC(=O)O)C(=O)O)O)O |
Synonyms |
2-(6-(2-carboxyvinyl)-2,3-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)acrylic acid SMND 309 SMND-309 SMND309 |
Origin of Product |
United States |
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